![molecular formula C13H20 B13956570 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane CAS No. 507227-53-4](/img/structure/B13956570.png)
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is part of a broader class of tricyclo[3.3.1.1~3,7~]decane derivatives, which are known for their rigid, cage-like configurations. These structures are often found in various natural products and have significant implications in synthetic chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclo[3.3.1.1~3,7~]decane framework .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthetic routes. advancements in synthetic methodologies, such as SmI2-mediated reductive cyclization and light-initiated radical addition–fragmentation reactions, have improved the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its rigid structure and stability.
作用機序
The mechanism of action of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in inflammation and cancer .
類似化合物との比較
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: The parent compound with a similar tricyclic structure.
2-Ethyltricyclo[3.3.1.1~3,7~]decane: A derivative with an ethyl group instead of a cyclopropyl group.
2-Nitrotricyclo[3.3.1.1~3,7~]decane: A derivative with a nitro group.
Uniqueness
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .
特性
CAS番号 |
507227-53-4 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
2-cyclopropyladamantane |
InChI |
InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2 |
InChIキー |
WRRMICVMSYPMJY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2C3CC4CC(C3)CC2C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


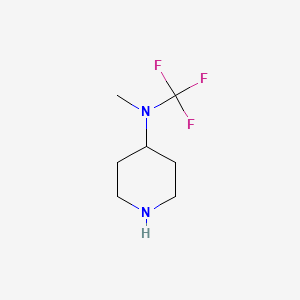
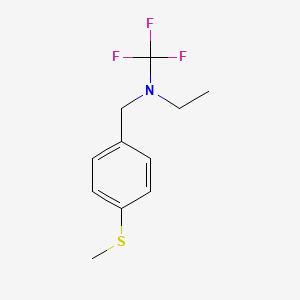


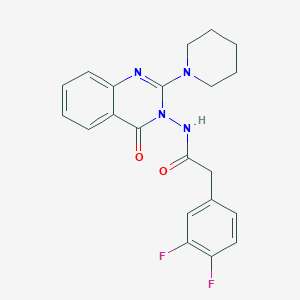
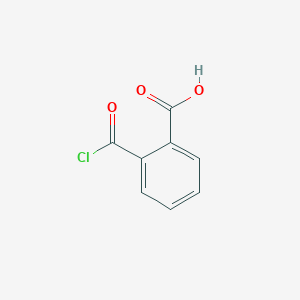


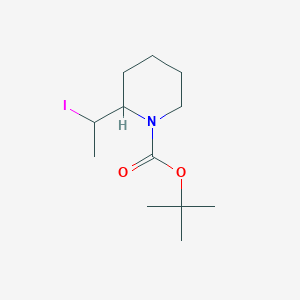
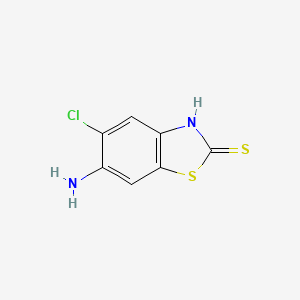

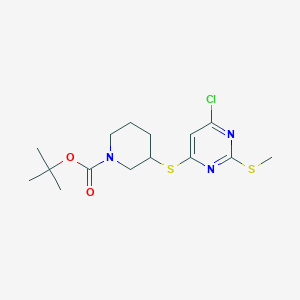

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)
